N-Nitroso Paroxetine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

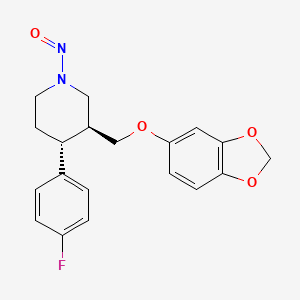

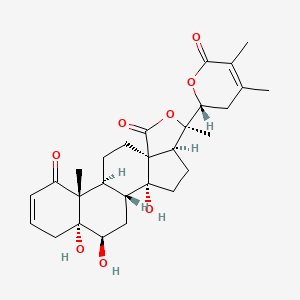

N-Nitroso Paroxetine is a highly toxic organic compound and a suspected human carcinogen. It is chemically represented as (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine. This compound is a derivative of paroxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat various mental health disorders such as major depressive disorder, obsessive-compulsive disorder, social anxiety disorder, panic disorder, posttraumatic stress disorder, generalized anxiety disorder, and premenstrual dysphoric disorder .

Méthodes De Préparation

The preparation of N-Nitroso Paroxetine involves the nitrosation of paroxetine. The synthetic route typically includes the reaction of paroxetine with nitrous acid, which is formed by the acidification of sodium nitrite. The reaction conditions often involve a strong acid to facilitate the formation of the nitrosonium ion (NO+), which then reacts with the amine group in paroxetine to form this compound .

Analyse Des Réactions Chimiques

N-Nitroso Paroxetine undergoes several types of chemical reactions, including:

Nitrosation: The primary reaction for its formation, involving the addition of a nitrosonium ion to the amine group of paroxetine.

Oxidation: This reaction can convert this compound to other nitroso derivatives or even nitro compounds under specific conditions.

Reduction: Under reductive conditions, this compound can be converted back to paroxetine or other related compounds.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions

Common reagents used in these reactions include nitrous acid, sodium nitrite, and various acids and bases to control the reaction environment. The major products formed from these reactions depend on the specific conditions but generally include other nitroso derivatives or the parent compound, paroxetine .

Applications De Recherche Scientifique

N-Nitroso Paroxetine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a model compound to study nitrosation reactions and the formation of nitrosamines.

Biology: Research on this compound helps understand the biological effects of nitrosamines, including their potential carcinogenicity.

Medicine: It is studied for its toxicological effects and potential risks associated with the presence of nitrosamines in pharmaceuticals.

Industry: The compound is used to develop and test methods for detecting and quantifying nitrosamines in various products, ensuring safety and compliance with regulatory standards

Mécanisme D'action

The mechanism of action of N-Nitroso Paroxetine involves its interaction with biological molecules, leading to potential toxic and carcinogenic effects. The nitroso group can form adducts with DNA, proteins, and other cellular components, leading to mutations and disruptions in normal cellular functions. The molecular targets and pathways involved include DNA alkylation and the formation of DNA adducts, which can result in mutagenesis and carcinogenesis .

Comparaison Avec Des Composés Similaires

N-Nitroso Paroxetine is unique among nitrosamines due to its specific structure and origin from paroxetine. Similar compounds include other nitrosamines such as N-Nitroso Fluoxetine and N-Nitroso Sertraline, which are also derived from SSRIs. These compounds share similar toxicological profiles but differ in their specific chemical structures and the parent compounds from which they are derived .

Propriétés

Formule moléculaire |

C19H19FN2O4 |

|---|---|

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-nitrosopiperidine |

InChI |

InChI=1S/C19H19FN2O4/c20-15-3-1-13(2-4-15)17-7-8-22(21-23)10-14(17)11-24-16-5-6-18-19(9-16)26-12-25-18/h1-6,9,14,17H,7-8,10-12H2/t14-,17-/m0/s1 |

Clé InChI |

PGGPFZLMRYLTFT-YOEHRIQHSA-N |

SMILES isomérique |

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O |

SMILES canonique |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)

![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)

![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)

![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)